(3,5-Dimethoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone
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Overview
Description
(3,5-DIMETHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C20H30N2O3. It is characterized by the presence of a dimethoxyphenyl group and a piperazinylmethanone moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the dimethoxyphenyl precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazinylmethanone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3,5-DIMETHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3,5-DIMETHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethoxyphenyl)[4-(3-methylcyclohexyl)-1-piperazinyl]methanone
- (3,5-Dimethoxyphenyl)[4-(4-methylsulfonyl-1-piperazinyl)methanone
Uniqueness
(3,5-DIMETHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethoxyphenyl group with a piperazinylmethanone moiety sets it apart from other similar compounds, making it a valuable subject of study in various fields .
Properties
Molecular Formula |
C20H30N2O3 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H30N2O3/c1-15-4-6-17(7-5-15)21-8-10-22(11-9-21)20(23)16-12-18(24-2)14-19(13-16)25-3/h12-15,17H,4-11H2,1-3H3 |
InChI Key |
YHLHSZIERREBIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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